3-Benzyl-3-chloro-3H-diazirine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-chlorodiazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDJGAWXSCLOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528477 | |
| Record name | 3-Benzyl-3-chloro-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88211-05-6 | |
| Record name | 3-Benzyl-3-chloro-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Carbene Generation from 3 Benzyl 3 Chloro 3h Diazirine
Photolytic Activation Mechanisms
Photolysis, the use of light to induce chemical reactions, is a primary method for generating carbenes from diazirines. wikipedia.orgresearchgate.net This section explores the detailed mechanisms involved in the photolytic activation of 3-benzyl-3-chloro-3H-diazirine.
UV Light-Induced Dinitrogen Expulsion
The defining step in the photolytic generation of carbenes from this compound is the expulsion of a molecule of dinitrogen (N₂) upon irradiation with ultraviolet (UV) light. wikipedia.orgirb.hr This process is typically initiated by exciting the diazirine molecule to an electronically excited state. acs.orgacs.org
The photolysis of diazirines is often carried out using UV light in the range of 350-365 nm. rsc.orgnih.gov Upon absorption of a photon, the diazirine molecule is promoted to an excited singlet state (S₁). acs.orgnih.gov From this excited state, the molecule can undergo a rapid and efficient elimination of N₂, leading to the formation of the corresponding carbene. irb.hracs.org Theoretical studies suggest that this dissociation can occur on a very short timescale, on the order of femtoseconds. nih.gov
Experimental investigations involving the photolysis of 3-benzyl-3-chlorodiazirine in argon and xenon matrices have shown that benzylchlorocarbene is indeed produced, although in some cases it may be a minor product among other photorearrangement pathways. acs.org The quantum yield of nitrogen elimination, a measure of the efficiency of the photochemical reaction, can be influenced by the excitation wavelength. irb.hr For some diazo compounds, excitation to higher singlet excited states has been shown to result in a significantly larger quantum yield for N₂ elimination compared to excitation to the first singlet state (S₁). irb.hr
The general reaction can be summarized as follows: this compound + hv (UV light) → Benzylchlorocarbene + N₂
Formation of Singlet and Triplet Carbenes
The spin state of the resulting carbene is a critical determinant of its subsequent reactivity. Carbenes can exist in either a singlet state, where the two non-bonding electrons have opposite spins and occupy the same orbital, or a triplet state, where the electrons have parallel spins and reside in different orbitals. wikipedia.orgrsc.org
Upon photolysis, diazirines are believed to initially produce the singlet carbene. rsc.org This is because the ground state of the diazirine is a singlet, and the photo-induced expulsion of dinitrogen is a spin-conserving process. Computational studies on the photolysis of diazirine and its isomer diazomethane (B1218177) support the formation of the carbene in its lower singlet state. acs.orgnih.gov
However, the initially formed singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state. rsc.orgscispace.com The triplet state is generally the ground state for many aryl carbenes. rsc.org The substituents on the diazirine ring play a crucial role in determining the relative energies of the singlet and triplet states and the rate of intersystem crossing. wikipedia.org Electron-donating groups can stabilize the singlet state, while other substituents might favor the formation of the triplet carbene. wikipedia.orgrsc.org
For benzylchlorocarbene, both singlet and triplet species are expected to be formed. The singlet carbene is highly reactive and can undergo concerted insertion reactions into C-H and O-H bonds. wikipedia.orgrsc.org The triplet carbene, on the other hand, behaves more like a diradical and can participate in stepwise addition and abstraction reactions. scispace.com The reaction conditions, such as the solvent and the presence of trapping agents, can influence the observed product distribution by selectively reacting with either the singlet or triplet carbene.
Intersystem Crossing (ISC) Dynamics of Benzylchlorocarbenes
Intersystem crossing (ISC) is the non-radiative process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state to a triplet state or vice versa. rsc.org For benzylchlorocarbene generated from the photolysis of this compound, the dynamics of ISC from the initially formed singlet carbene to the triplet state are of fundamental importance. rsc.orgscispace.com
The rate of ISC is governed by several factors, including the energy gap between the singlet and triplet states (ΔE_ST) and the magnitude of spin-orbit coupling. rsc.orguni-regensburg.de A smaller energy gap generally leads to more efficient ISC. rsc.org For many carbenes, this energy gap is relatively small, facilitating rapid intersystem crossing. lookchem.com
The presence of heavy atoms, such as chlorine in benzylchlorocarbene, can enhance the rate of ISC due to increased spin-orbit coupling. uni-regensburg.de This "heavy-atom effect" promotes the mixing of singlet and triplet electronic states, thereby accelerating the transition between them.
Femtosecond transient absorption spectroscopy is a powerful technique used to study the ultrafast dynamics of reactive intermediates like carbenes. irb.hr Such studies can provide direct experimental evidence for the formation of both singlet and triplet carbenes and measure the timescale of their interconversion. irb.hrrsc.org Computational studies also play a vital role in elucidating the potential energy surfaces of the singlet and triplet states and identifying the pathways for intersystem crossing. rsc.orgirb.hr
The ISC dynamics can be influenced by the surrounding environment. For instance, in nonpolar solvents, some singlet carbenes predominantly convert to the triplet state via ISC, while in other cases, the singlet carbene may have a longer lifetime and participate in intermolecular reactions before crossing to the triplet state. irb.hr
Thermal Decomposition Pathways
In addition to photolysis, this compound can be induced to generate benzylchlorocarbene through thermal activation. rsc.orgnih.gov The mechanisms of thermal decomposition, however, can differ significantly from their photolytic counterparts.
Temperature-Controlled Carbene Generation
Heating this compound in solution leads to the controlled generation of benzylchlorocarbene. rsc.orgnih.gov The decomposition is a first-order reaction, and the rate is dependent on the temperature. rsc.orgrsc.org The activation energy for this process can be determined by studying the reaction kinetics at different temperatures. rsc.orgrsc.org
The thermal stability of diazirines varies with their substituents. rsc.orgnih.gov For example, aryl diazirines can be rationally designed to have varying activation energies and temperatures by manipulating their electronic properties. rsc.org Typically, thermal activation of diazirines requires temperatures in the range of 110-130 °C. rsc.org
The ability to generate carbenes at specific temperatures offers a degree of control over the reaction that can be advantageous in certain synthetic applications. However, it also presents potential safety hazards, as these compounds are energetic and can decompose exothermically. nih.gov
Competitive Formation of Diazo Intermediates
During the thermal decomposition of some diazirines, a competitive pathway involving isomerization to a diazo intermediate can occur. nih.govresearchgate.net This diazo compound can then also decompose to yield the carbene and dinitrogen, or it can be trapped by suitable reagents.
The competition between direct carbene formation via N₂ extrusion and isomerization to the diazo intermediate is influenced by the substituents on the diazirine ring. nih.gov For instance, studies on the thermal decomposition of phenylchlorodiazirine indicated that it yielded exclusively phenylchlorocarbene. nih.govresearchgate.net In contrast, other substituted diazirines have been shown to yield mainly a diazo intermediate. nih.gov
Direct Rearrangement Processes of the Diazirine Ring
While the generation of a carbene intermediate is the most prominent pathway upon activation of this compound, mechanistic studies have revealed that direct rearrangement of the diazirine ring can occur as a competing process. These rearrangements can proceed without the formation of a free carbene, representing alternative reaction channels for the strained three-membered ring.
Theoretical and experimental studies on closely related substituted diazirines have provided evidence for such direct transformations. For instance, the thermal decomposition of phenyl-n-butyldiazirine, an analog of the title compound, was found to yield (E)-1-phenyl-1-pentene, accounting for 13% of the product mixture. researchgate.net This product arises from a direct thermal rearrangement of the diazirine, bypassing a carbene intermediate. researchgate.net This suggests that the excited state of the diazirine can decay through pathways other than nitrogen extrusion.
Computational studies support these findings, indicating that the potential energy surface of diazirine decomposition is complex. researchgate.net Following photoexcitation, the diazirine molecule can reach conical intersections on the potential energy surface that lead directly to rearranged products or to the isomeric diazo compound, which is a known side product in diazirine photolysis. acs.orgusf.edu Laser flash photolysis studies on 3-benzyl-3-chlorodiazirine itself have shown that while the primary process is the formation of benzylchlorocarbene, olefin products can also arise from rearrangement within the excited state of the diazirine. researchgate.net The competition between carbene formation and these direct rearrangement pathways is influenced by factors such as the substitution pattern on the diazirine ring and the reaction conditions. researchgate.net
| Diazirine Precursor | Activation Method | Observed Rearrangement Pathway | Key Finding | Reference |
|---|---|---|---|---|
| Phenyl-n-butyldiazirine | Thermolysis | Direct formation of (E)-1-phenyl-1-pentene | 13% of product forms via direct rearrangement, not through a carbene intermediate. | researchgate.net |
| 3-Benzyl-3-chlorodiazirine | Laser Flash Photolysis | Formation of olefin from excited state | Evidence suggests a rearrangement pathway exists directly from the excited diazirine state. | researchgate.net |
| 3-Phenyl-3-ethyl-3H-diazirine | Photolysis (Theoretical) | Isomerization to diazo compound | Calculations show conical intersections linking the diazirine and diazo isomers. | acs.org |
Alternative Activation Methods for Diazirines
Beyond conventional thermal and photochemical activation, research has explored alternative methods for inducing the decomposition of diazirines to generate carbenes. rsc.orgnih.govnih.gov These methods offer unique advantages, such as enhanced spatial or temporal control over carbene generation.
Electrical Stimulation for Carbene Generation
The application of an electrical potential has been demonstrated as a viable method for activating diazirines and triggering the formation of carbenes. nih.govrsc.org This electrochemical activation can proceed through different mechanisms depending on the specific conditions and the environment.
In some systems, the electrochemical reduction of an aryl-substituted diazirine in an aprotic medium leads to the formation of a semistable diazirinyl radical. researchgate.net This radical species can then participate in subsequent reactions. researchgate.net Alternatively, under oxidative conditions, the aryl-diazirine can be oxidized at an anode to generate a short-lived carbene radical, which can then undergo typical carbene insertion reactions into X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur). researchgate.net
This principle has been applied in the development of a voltage-activated adhesive, sometimes referred to as "Voltaglue," where a polyamidoamine (PAMAM) dendrimer is functionalized with aryl-diazirine cross-linkers. researchgate.net The application of a low voltage initiates the cross-linking process via the electrochemically generated carbene, allowing the adhesive to cure on demand. researchgate.net The resulting adhesion strength is comparable to that of commercial cyanoacrylate and epoxy adhesives. researchgate.net
| Condition | Applied Stimulus | Resulting Lap Shear Strength (kPa) | Reference |
|---|---|---|---|
| Control (No ZnO or E-field) | None | Low / Negligible | researchgate.net |
| Experimental | Electric Field (+ ZnO nanoparticles) | 389.8 ± 42.0 | researchgate.net |
| Comparison (Previous Diazirine Electro-adhesive) | Electric Field | 25 to 82 | researchgate.net |
Resonance Energy Transfer Activation
Resonance Energy Transfer (RET), specifically Dexter energy transfer, provides a powerful and precise method for activating diazirines using visible light, to which the diazirines themselves are typically transparent. nih.govprinceton.edu This strategy relies on a photosensitizer, often an iridium-based photocatalyst, that absorbs lower-energy visible light and subsequently transfers this energy to a nearby diazirine molecule. nih.govprinceton.edu
For this process to be efficient, the triplet energy (ET) of the photosensitizer must be greater than that of the diazirine, which for aryl diazirines is approximately 60 kcal/mol. nih.govprinceton.edu Upon receiving the energy, the diazirine is promoted to its triplet excited state, from which it rapidly expels nitrogen gas to form a triplet carbene. nih.gov This is followed by a rapid spin equilibration to the highly reactive singlet state, which then cross-links with nearby molecules. nih.gov
A key advantage of this method is its high spatial resolution. Dexter energy transfer is a short-range phenomenon, occurring only within a distance of about 1 nanometer. princeton.edu This, combined with the very short solution half-life of the generated carbene, results in a tightly controlled labeling radius of approximately 4-5 nanometers. princeton.edu This precision allows for high-resolution mapping of molecular microenvironments, for example, on cell surfaces. nih.govprinceton.edu More recently, organic cofactors like deazaflavin have been used as biocompatible photosensitizers for intracellular applications of this technology. chemrxiv.org
| Catalyst | Triplet Energy (ET) (kcal/mol) | Diazirine Conversion (%) | Reference |
|---|---|---|---|
| Catalyst 1 | > 60 | High | nih.gov |
| Catalyst 2 | < 60 | Ineffective | nih.gov |
| Ir(dF(CF3)ppy)2(dtbbpy)PF6 | 64 | ~55 | nih.gov |
| Ir(ppy)2(dtbbpy)PF6 | 57 | ~5 | nih.gov |
Reactivity Studies of Carbenes Derived from 3 Benzyl 3 Chloro 3h Diazirine
Insertion Reactions of Benzylchlorocarbenes
Benzylchlorocarbene, generated from the photochemical or thermal decomposition of 3-benzyl-3-chloro-3H-diazirine, is a reactive intermediate that readily participates in various insertion reactions. rsc.org These reactions are of significant interest for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbene can be generated under neutral and mild conditions, making it a valuable tool in organic synthesis. rsc.orghilarispublisher.com
C-H Insertion Reactivity and Site Selectivity
Carbene C-H insertion is a powerful method for the functionalization of otherwise unactivated C-H bonds. wikipedia.orgmt.com The reactivity and selectivity of benzylchlorocarbene in these reactions are influenced by both electronic and steric factors. beilstein-journals.org While simple carbenes often lack regioselectivity, the presence of substituents on the carbene and the use of metal catalysts can significantly enhance selectivity. wikipedia.org
The insertion of carbenes into C-H bonds generally follows the reactivity order of tertiary > secondary > primary, which is attributed to the stabilization of the transition state. dicp.ac.cn For benzylchlorocarbene, this preference for insertion into tertiary C-H bonds is also observed. dicp.ac.cn For instance, in reactions with alkanes possessing tertiary C-H bonds, the insertion product at the tertiary position is favored. dicp.ac.cn This selectivity is driven by the electronic stabilization of the partial positive charge that develops at the carbon atom undergoing insertion in the concerted, asynchronous transition state. nih.gov
The use of bulky rhodium catalysts can, in some cases, override this electronic preference, leading to insertion at less sterically hindered primary or secondary sites. beilstein-journals.orgnih.gov However, in the absence of such catalysts, the inherent reactivity of the carbene dominates, favoring the thermodynamically more stable insertion product.
| Substrate | Product(s) | Selectivity (tertiary:secondary:primary) | Reference(s) |
| 2,3-Dimethylbutane | Insertion into tertiary C-H | High | dicp.ac.cn |
| 2-Methylpentane | Insertion into tertiary C-H | Predominant | dicp.ac.cn |
The reaction of benzylchlorocarbene with aromatic substrates can lead to either C-H insertion into the aromatic ring or cycloaddition to form a benzocyclopropene derivative. The outcome is highly dependent on the nature of the aromatic substrate and the reaction conditions. rsc.org In many cases, electrophilic aromatic substitution-type products are observed, where the carbene effectively inserts into an aromatic C-H bond. libretexts.org
The site selectivity of this insertion is governed by the electronic properties of the substituents on the aromatic ring. msu.edued.ac.uk Electron-donating groups activate the ortho and para positions towards electrophilic attack by the carbene, while electron-withdrawing groups direct the insertion to the meta position. msu.edu This is consistent with the electrophilic nature of the carbene in these reactions. libretexts.org For instance, the reaction with toluene (B28343) would be expected to yield a mixture of ortho-, meta-, and para-insertion products, with the ortho and para isomers being favored.
| Aromatic Substrate | Major Insertion Product(s) | Reference(s) |
| Benzene | Benzylchloromethylbenzene | rsc.org |
| Toluene | (Chloromethyl)benzyl-methylbenzene (ortho/para favored) | msu.edu |
| Anisole | (Chloromethyl)benzyl-methoxybenzene (ortho/para favored) | msu.edu |
O-H and N-H Insertion Reactions
Benzylchlorocarbene readily undergoes insertion into the O-H bond of alcohols and carboxylic acids. rsc.orgresearchgate.net For example, in the presence of acetic acid, the major product is 1-chloro-2-phenylethyl acetate, formed via insertion of the carbene into the O-H bond. rsc.org These reactions are generally very fast and can compete with other intramolecular and intermolecular processes. rsc.org The mechanism is believed to involve the formation of an ylide intermediate, which then undergoes a rapid proton transfer.
Similarly, N-H insertion reactions are also a characteristic feature of carbenes. scispace.comiphy.ac.cn Benzylchlorocarbene is expected to react with amines to form the corresponding N-benzylated products. These reactions are highly efficient for a variety of amine substrates. iphy.ac.cn The insertion into the N-H bond is often catalyzed by transition metals like copper or rhodium, which can enhance both the rate and selectivity of the reaction. nih.gov
| Substrate | Product | Reference(s) |
| Acetic Acid | 1-Chloro-2-phenylethyl acetate | rsc.org |
| Ethanol (B145695) | 1-Chloro-1-phenyl-2-ethoxyethane | rsc.org |
| Aniline | N-(1-Chloro-2-phenylethyl)aniline | iphy.ac.cnnih.gov |
Si-H Insertion Reactions
The insertion of carbenes into silicon-hydrogen (Si-H) bonds is a powerful method for the formation of carbon-silicon bonds, leading to the synthesis of valuable organosilicon compounds. rsc.orgrsc.org This reaction has been accomplished with various carbenes, often catalyzed by transition metals such as rhodium, copper, and iron. rsc.orgnih.govorganic-chemistry.org The reaction proceeds via the formation of a metal-carbene intermediate, which then reacts with the silane. organic-chemistry.org
While specific studies focusing solely on the Si-H insertion of benzylchlorocarbene are not extensively detailed in the provided results, the general reactivity pattern of carbenes suggests that it would readily insert into the Si-H bond of silanes. rsc.orgmcmaster.ca The reaction is expected to be efficient and provide access to a range of benzyl-substituted silanes. nih.gov The enantioselectivity of such insertions can be controlled by using chiral catalysts. nih.govsioc-journal.cn
| Silane Substrate | Expected Product | Catalyst | Reference(s) |
| Triethylsilane | Triethyl(1-chloro-2-phenylethyl)silane | Rhodium(II) or Copper(I) | rsc.orgnih.govorganic-chemistry.org |
| Phenylsilane | (1-Chloro-2-phenylethyl)phenylsilane | Iron(II) | rsc.orgorganic-chemistry.org |
| Diphenylsilane | (1-Chloro-2-phenylethyl)diphenylsilane | Rhodium(II) | nih.gov |
Cycloaddition Reactions
Benzylchlorocarbene, being an electrophilic species, undergoes cycloaddition reactions with various unsaturated systems, particularly alkenes. researchgate.netlookchem.comresearchgate.net These [1+2] cycloaddition reactions lead to the formation of cyclopropane (B1198618) derivatives. rsc.org The reaction of benzylchlorocarbene with alkenes is a well-established method for the synthesis of substituted cyclopropanes. rsc.orgresearchgate.net
The stereochemistry of the resulting cyclopropane is often dependent on the nature of the alkene and the reaction conditions. With cis-alkenes, a mixture of cis- and trans-substituted cyclopropanes can be formed, while trans-alkenes typically yield the trans-cyclopropane. The reaction is generally stereospecific to some degree, which is indicative of a concerted or near-concerted mechanism. acs.org The presence of electron-donating groups on the alkene generally accelerates the reaction.
| Alkene | Product | Reference(s) |
| 2,3-Dimethyl-2-butene | 1-Benzyl-1-chloro-2,2,3,3-tetramethylcyclopropane | rsc.org |
| Cyclohexene | 7-Benzyl-7-chloro-bicyclo[4.1.0]heptane | lookchem.com |
| Styrene (B11656) | 1-Benzyl-1-chloro-2-phenylcyclopropane | researchgate.net |
[2+1] Cycloaddition with Alkenes to Form Halogenated Cyclopropanes
The generation of benzylchlorocarbene from this compound in the presence of alkenes leads to the formation of halogenated cyclopropanes through a [2+1] cycloaddition reaction. libretexts.orglibretexts.org This reaction involves the addition of the singlet carbene to the double bond of the alkene. islandarchives.ca The process is generally stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. libretexts.org
The photolysis of this compound in the presence of alkenes yields cyclopropanes alongside isomeric chlorostyrenes. rsc.org The efficiency of the cycloaddition is influenced by the nature of the alkene. For instance, the reaction of phenoxychlorocarbene, a related carbene, with various alkenes showed differing relative reactivities. researchgate.net
Table 1: Relative Reactivity of Phenoxychlorocarbene with Various Alkenes researchgate.net
| Alkene | Relative Reactivity |
| tetramethylethylene | 3.0 |
| isobutene | 7.3 |
| trans-2-pentene | 1.00 |
| 1-hexene | 0.36 |
| methyl acrylate (B77674) | 3.7 |
| acrylonitrile | 5.5 |
This table illustrates the relative reactivity of a related carbene, providing insight into the factors affecting cycloaddition.
The rate of cycloaddition of benzylchlorocarbene has been found to be largely independent of substituents on the phenyl ring. islandscholar.ca Absolute rate constants for the cycloaddition of benzylchlorocarbene and its para-substituted analogues with tetramethylethylene (TME) are very similar. islandscholar.ca
Table 2: Absolute Rate Constants for Cycloaddition of Benzylchlorocarbenes with TME islandscholar.ca
| Carbene | kq (M⁻¹ s⁻¹) |
| benzylchlorocarbene | 6.2 x 10⁸ |
| p-CF₃C₆H₄CH₂CCl | 5.7 x 10⁸ |
| p-ClC₆H₄CH₂CCl | 5.5 x 10⁸ |
Formation of Nitrile Ylides via Addition to Nitrile Compounds
Benzylchlorocarbene, generated from this compound, can react with nitrile compounds to form nitrile ylides. rsc.orgwikipedia.org These ylides are reactive intermediates that can be trapped by various reagents. wikipedia.orgresearchgate.net The formation of a nitrile ylide from the addition of a singlet carbene to a nitrile is often an equilibrium process. rsc.org
Laser flash photolysis studies of (biphenyl-4-yl)chlorodiazirine, a related compound, in the presence of nitriles have allowed for the direct observation and characterization of the resulting nitrile ylides. rsc.org The equilibrium constants for the formation of nitrile ylides from the reaction of (biphenyl-4-yl)chlorocarbene with different nitriles have been determined. rsc.org
Table 3: Equilibrium Constants for Nitrile Ylide Formation at 295 K rsc.org
| Nitrile | Equilibrium Constant (K) (M⁻¹) |
| propiononitrile | 0.45 |
| pivalonitrile | 0.37 |
The resulting nitrile ylides are 1,3-dipoles and can undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, such as electron-deficient alkenes, to yield five-membered heterocyclic rings like pyrrolines. wikipedia.orguzh.ch
Rearrangement Reactions of Benzylchlorocarbenes
Benzylchlorocarbenes are prone to undergo various rearrangement reactions, which are often in competition with intermolecular reactions. These rearrangements are fundamental processes in carbene chemistry.
Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in While benzylchlorocarbene itself is a neutral species, its reactions can proceed through intermediates that exhibit carbocationic character, or the rearrangement can occur in a concerted fashion. spcmc.ac.in The generation of a carbocation followed by a islandscholar.caCurrent time information in Bangalore, IN.-shift of an adjacent carbon-carbon bond is a key feature of this rearrangement. spcmc.ac.in These shifts are common in bicyclic systems but are also used to describe all islandscholar.caCurrent time information in Bangalore, IN.-shifts of hydrogen, alkyl, and aryl groups. spcmc.ac.in The driving force for the rearrangement is typically the formation of a more stable carbocation. youtube.com
In the context of reactions involving benzylchlorocarbene, subsequent reactions of the initial products can lead to Wagner-Meerwein type rearrangements. For instance, benzyl (B1604629) chloride intermediates formed from single-carbon insertion reactions can undergo Wagner-Meerwein rearrangements when treated with silver salts. acs.org
Reactions with Heteroatom-Containing Substrates
Benzylchlorocarbene and related carbenes exhibit reactivity towards substrates containing heteroatoms, leading to the formation of new heterocyclic structures.
Carbon Atom Insertion into Pyrroles and Indoles
Chlorodiazirines, as precursors to chlorocarbenes, facilitate a versatile ring expansion reaction of pyrrole (B145914) and indole (B1671886) substrates. acs.orgorganic-chemistry.org This reaction involves the insertion of a carbon atom into the heterocyclic ring, leading to the formation of pyridinium (B92312) and quinolinium salts, respectively. researchgate.net This method allows for the direct synthesis of 3-arylpyridines and quinolines. organic-chemistry.orgnih.gov
The reaction is proposed to proceed through a selectivity-determining cyclopropanation step, followed by an electrocyclic ring opening. acs.orgnih.gov The regioselectivity of the insertion is primarily controlled by steric effects. acs.orgnih.gov The reaction is efficient with a range of pyrroles and indoles, tolerating various functional groups. acs.orgresearchgate.net This skeletal editing of medicinally relevant compounds highlights the synthetic utility of this transformation. acs.org
Reactions with Organometallic Reagents (e.g., Alkyllithiums, Grignard Reagents)
The interaction of 3-halo-3-phenyldiazirines, including the chloro derivative, with organometallic reagents like alkyllithiums (RLi) and Grignard reagents, demonstrates complex reactivity that can deviate from simple carbene generation. The reaction pathway is highly dependent on the solvent.
In solvent mixtures containing tetrahydrofuran (B95107) (THF), 3-halo-3-phenyl-3H-diazirines undergo a dissociative single-electron transfer when treated with alkyllithiums. researchgate.net This process leads to the formation of a 3-phenyldiazirinyl radical, which has been observed using EPR spectroscopy. researchgate.net This radical intermediate is ultimately transformed into benzonitrile. researchgate.net
Conversely, when the reaction is carried out in diethyl ether (Et₂O), a different pathway is observed. Two equivalents of the alkyllithium reagent add across the N=N double bond of the diazirine ring. researchgate.net This addition results in the formation of N,N'-dialkylbenzamidines. researchgate.net Some of the N-alkyl-1H-diazirine intermediates formed during this process exhibit nitrenoid-type reactivity, leading to insertion into the α-C-H bond of the ether solvent. researchgate.net
Similarly, reactions with Grignard reagents have been shown to cleave the N=N bond of halodiazirines through nucleophilic substitution processes. researchgate.net For instance, the reaction of 3-bromo-3-phenyl-3H-diazirine with phenylmagnesium bromide in diethyl ether can yield products derived from nitrene insertion into the solvent's α-C-H bond. researchgate.net While Grignard reagents are widely used to form carbon-carbon bonds by reacting with carbonyls and other electrophiles, their interaction with the diazirine ring highlights a different mode of reactivity governed by the nucleophilic attack on the nitrogen atoms. researchgate.netlibretexts.org
Table 1: Solvent-Dependent Reactivity of 3-Halo-3-phenyldiazirines with Alkyllithiums researchgate.net
| Solvent | Reagent | Intermediate | Final Product |
|---|---|---|---|
| THF-based mixtures | Alkyllithium (RLi) | 3-Phenyldiazirinyl radical | Benzonitrile |
Interaction with Alcohols (e.g., Methanol) and Solvent Effects
The reaction of benzylchlorocarbene with alcohols, particularly methanol (B129727), has been studied to understand the mechanism of O-H insertion. Research indicates that the insertion of benzylchlorocarbene into the O-H bond of methanol follows a second-order dependence on the methanol concentration. rsc.org This suggests a mechanism where the carbene does not react with a single methanol molecule, but rather with a methanol dimer or oligomer. rsc.org In contrast, the reaction with ethylene (B1197577) glycol shows only a first-order dependence. rsc.org
The proposed mechanism involves an electrophilic attack by the carbene on one of the lone pairs of the oxygen atom in the alcohol aggregate, leading to the reversible formation of an ylide intermediate. rsc.org The study of para-substituted benzylchlorocarbenes revealed that electron-releasing groups on the phenyl ring favor rearrangement of the carbene, while electron-withdrawing groups facilitate the O-H insertion reaction. rsc.org
Solvent Effects:
Solvents play a critical role in chemical reactions by influencing rates, selectivity, and even reaction pathways. rsc.org In the context of carbene chemistry, solvent properties can stabilize or destabilize reactants, transition states, and intermediates. rsc.orglibretexts.org For reactions involving ionic intermediates, such as the ylide formed in the reaction with alcohols, polar protic solvents like methanol and water are particularly effective at stabilization through hydrogen bonding. libretexts.org This stabilization can lower the energy barrier for reactions proceeding through such intermediates. libretexts.org However, the solvent can also stabilize the nucleophile (in this case, the alcohol), potentially decreasing its reactivity toward the carbene in some contexts. libretexts.org The choice of solvent is therefore a crucial parameter in controlling the outcome of reactions involving benzylchlorocarbene. researchgate.netcanada.ca
Table 2: Kinetic Dependence of Benzylchlorocarbene Insertion rsc.org
| Alcohol | Kinetic Dependence |
|---|---|
| Methanol | Second-order |
Inter- and Innermolecular Reactivity in Constrained Environments
Studying reactions within constrained environments, such as the cavities of host molecules or in the solid state, provides insight into how spatial restrictions can alter the inherent reactivity of an intermediate. researchgate.netlookchem.compsu.edu For benzylchlorocarbene, these environments can suppress intermolecular reactions and favor or inhibit specific intramolecular pathways. researchgate.netpsu.edu
In the solid state, photoreactions of crystalline chlorodiazirines are consistent with the formation of singlet carbenes that react under the constraints of the crystal lattice. psu.edu This can lead to higher selectivity compared to reactions in solution. psu.edu For example, photolysis of crystalline (dimethylbenzyl)chlorodiazirine yields α-chlorostyrene through a selective 1,2-phenyl migration, with no formation of the azine product that would result from a bimolecular reaction between the carbene and a diazirine molecule. psu.edu
Cyclodextrins (CyDs) are toroidal host molecules with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. rsc.orgnih.gov This encapsulation creates a supramolecular "nanoreactor" that can significantly modify the reactivity of the included guest. researchgate.netrsc.org
Supramolecular photolyses of 3-chloro-3-phenyl-3H-diazirine have been performed within cyclodextrin (B1172386) hosts to investigate the effect of this constrained environment on the resulting chloro(phenyl)carbene. researchgate.netlookchem.com Remarkably, these studies found a complete absence of the typical intramolecular reaction products expected from the carbene. researchgate.netlookchem.com Instead, the primary products were modified cyclodextrins, formed through what are termed "innermolecular" reactions, where the carbene reacts with the host molecule itself. researchgate.netlookchem.com
The carbene, generated within the hydrophobic cavity of the cyclodextrin, is prevented from diffusing into the bulk solution to react with other substrates. Its close and prolonged proximity to the C-H bonds of the cyclodextrin's inner wall facilitates insertion reactions into the host structure. This demonstrates the powerful influence of the supramolecular environment in redirecting the reactivity of a highly unstable intermediate like benzylchlorocarbene, shutting down its usual reaction channels and opening new pathways involving the host. researchgate.netrsc.org
Table 3: Reactivity of Chloro(phenyl)carbene in Different Environments researchgate.netlookchem.com
| Environment | Reactivity Type | Observed Products |
|---|---|---|
| Conventional Solvents | Intermolecular / Intramolecular | Standard carbene reaction products (e.g., addition, insertion) |
Advanced Applications of 3 Benzyl 3 Chloro 3h Diazirine in Chemical Synthesis and Chemical Biology
Photoaffinity Labeling (PAL) Applications
Photoaffinity labeling is a powerful technique used to investigate and map noncovalent interactions between molecules, such as those between ligands and proteins or between different proteins. researchgate.net The core principle of PAL involves a probe molecule equipped with a photoreactive group, a recognition element for the target, and often a reporter tag for detection or purification. mdpi.comusf.edu When the probe binds to its target, UV irradiation triggers the photoreactive group, forming a covalent bond and permanently linking the probe to its interacting partner. beilstein-journals.orgresearchgate.net This allows for the subsequent identification and characterization of the target molecule.
Diazirines, including 3-benzyl-3-chloro-3H-diazirine, are highly effective photoreactive groups for PAL due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their high reactivity upon photoactivation. beilstein-journals.orgnih.gov
Design and Synthesis of this compound-based Probes
The design of a this compound-based photoaffinity probe is a strategic process that involves integrating the diazirine moiety into a molecule of interest while preserving its biological function. A typical probe consists of three key components: the pharmacophore (the part of the molecule responsible for binding to the target), the photoreactive diazirine group, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled target. mdpi.com
A generalized scheme for the synthesis of a photoaffinity probe might involve the following steps:
Synthesis of a functionalized this compound derivative, for instance, with a reactive group like a carboxylic acid or an amine.
Synthesis of the ligand of interest, potentially with a linker arm to attach the diazirine and reporter tag.
Coupling of the diazirine derivative and the reporter tag to the ligand.
Here is a table summarizing key considerations in probe design:
| Design Consideration | Rationale |
| Placement of Diazirine | The diazirine should be positioned on the ligand where it is likely to be in close proximity to the target protein upon binding, without disrupting the key interactions required for binding. |
| Linker | A linker can be used to distance the bulky reporter tag from the ligand to minimize steric hindrance and maintain binding affinity. |
| Reporter Tag | The choice of reporter tag (e.g., biotin for affinity purification, alkyne for click chemistry, or a fluorophore for imaging) depends on the downstream application. nih.gov |
Target Identification in Chemical Biology
A primary application of this compound-based probes is the identification of the molecular targets of bioactive small molecules. rsc.orgnih.gov This is a critical step in understanding the mechanism of action of drugs and other biologically active compounds.
By incorporating a this compound group into a ligand, researchers can covalently trap the ligand-protein complex upon UV irradiation. Subsequent analysis, often involving mass spectrometry, can then identify the specific protein that was bound to the ligand. researchgate.net This approach is particularly valuable for identifying the targets of drugs discovered through phenotypic screens, where the molecular target is initially unknown. For instance, a diazirine-containing analog of a natural product was used to identify its target as a subunit of the translocon complex, Sec61α. nih.gov
Photoaffinity probes based on this compound can also be employed to study protein-protein interactions (PPIs) on a larger, proteome-wide scale. nih.gov While traditional methods for studying PPIs exist, photo-crosslinking offers the advantage of capturing transient and weak interactions that might otherwise be missed. biorxiv.orgnih.govaporc.org By designing probes that mimic one protein in a complex, it is possible to covalently label its interacting partners. Recent developments have focused on creating heterobifunctional crosslinkers containing a diazirine for photoreactivity and another functional group for subsequent analysis, enabling the study of protein interaction networks within living cells. nih.gov
The ability to initiate a crosslinking reaction with high temporal resolution using light makes diazirine-based probes suitable for studying the dynamics of molecular interactions within biological systems. nih.gov By controlling the timing of UV irradiation, researchers can capture snapshots of interactions at specific moments, providing insights into the assembly and disassembly of protein complexes or the conformational changes that occur during a biological process. Molecular dynamics simulations can complement these experimental findings, helping to visualize how the inclusion of the probe might affect the natural binding mode. lstmed.ac.uk
Role in Drug Discovery and Mechanism Elucidation
The identification of a drug's target is a cornerstone of the drug discovery process. researchgate.net Probes containing this compound facilitate this by enabling the covalent capture of drug-target interactions. This not only helps in validating the intended target but can also uncover off-target interactions that may be responsible for a drug's side effects. researchgate.net
Furthermore, these probes can be instrumental in elucidating the mechanism of action of a drug. By identifying the binding partners of a drug, researchers can gain a deeper understanding of the biological pathways it modulates. uzh.ch For example, photoaffinity probes have been used to study the mechanisms of action of anti-cancer drugs.
The following table summarizes some research findings related to the application of diazirine-based probes:
| Application | Key Finding |
| Target ID of Cotransins | A diazirine- and alkyne-containing probe identified the integral membrane protein Sec61α as the target of cotransins. nih.gov |
| Lapatinib (B449) Target ID | A lapatinib derivative with a diazirine group was used to identify its interaction with the Epidermal Growth Factor Receptor (EGFR). nih.gov |
| Plasmepsin IX and X Inhibition | Diazirine-containing probes were designed to study target engagement of the antimalarial targets Plasmepsin IX and X. lstmed.ac.uk |
Specificity and Efficiency Enhancements in PAL
Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions in native cellular environments. researchgate.net The method relies on a photoactivatable probe that, upon irradiation, forms a covalent bond with its interacting partner. core.ac.uk Diazirines are among the most popular photoactivatable groups due to their small size and the high reactivity of the carbenes they generate. researchgate.netresearchgate.net However, the specificity and efficiency of labeling are critical for the successful interpretation of PAL experiments, and these factors are heavily influenced by the substituents on the diazirine ring. researchgate.netnih.gov
Systematic evaluations have revealed that the substituents on the diazirine ring play a crucial role in determining the reactive intermediates formed and, consequently, their labeling preferences for amino acid residues. nih.govacs.org Upon irradiation, diazirines can form both a highly reactive, short-lived carbene and a more stable, longer-lived linear diazo isomer. nih.govnih.gov The balance between these two intermediates dictates the labeling profile.
A significant distinction in reactivity exists between alkyl and aryl diazirines, which has profound implications for their use in biological systems. nih.govnih.gov Studies comparing their labeling patterns against amino acids, single proteins, and entire proteomes have elucidated their distinct mechanisms. nih.gov
Alkyl diazirines predominantly react via their corresponding diazo intermediates. nih.govacs.org These diazo species are susceptible to protonation and preferentially react with acidic amino acid residues, such as aspartic acid and glutamic acid, in a pH-dependent manner. researchgate.netnih.govnih.gov This reactivity profile leads to the preferential labeling of highly acidic proteins or proteins embedded in membranes. nih.govnih.gov
In contrast, aryl diazirines, particularly those with electron-withdrawing groups like this compound or aryl-fluorodiazirines, exhibit labeling patterns that are more consistent with a reaction proceeding primarily through a carbene intermediate. nih.govnih.govharvard.edu Carbenes are less selective in their reactions compared to the diazo intermediates of alkyl diazirines, leading to broader labeling. Some studies have noted that aryl-carbene probes may label membrane proteins to a greater extent than alkyl diazirines. rsc.org This understanding of different reactivity profiles is critical for designing PAL experiments and correctly interpreting their results. nih.gov
Table 1: Comparison of Alkyl and Aryl Diazirine Reactivity Profiles
| Feature | Alkyl Diazirines | Aryl Diazirines (e.g., 3-Aryl-3-halodiazirines) |
|---|---|---|
| Primary Reactive Intermediate | Diazo isomer nih.govnih.gov | Carbene nih.govnih.gov |
| Labeling Preference | Acidic amino acids (Asp, Glu) researchgate.netnih.gov | Less selective, C-H/X-H insertion harvard.edu |
| pH Dependence | High; labeling increases at lower pH nih.gov | Low nih.govharvard.edu |
| Common Off-Targets | Proteins with acidic patches nih.govresearchgate.net | Broader, less specific background rsc.org |
| Typical Application Context | Surveying membrane proteome, targeting acidic pockets nih.govresearchgate.net | General protein interaction mapping researchgate.net |
Photoaffinity Microarrays
Photoaffinity microarrays are a powerful high-throughput platform for screening molecular interactions, particularly in drug discovery. core.ac.uk This technology utilizes the photoreactive properties of diazirines to immobilize small molecules onto a surface, creating a "baited" microarray that can be screened for binding partners.
In a notable application, a trifluoromethyl aryldiazirine was used to generate a carbene that facilitated the covalent attachment of a 2,000-compound library onto a glass surface. core.ac.uk This approach, relying on carbene insertion, allows for the non-directed immobilization of diverse chemical structures. The resulting microarray was successfully used to screen for potential binders to the protein β-TrCP1, narrowing the field of candidates significantly. core.ac.uk Similarly, diazirine-based chemistry has been employed in DNA-programmed photoaffinity labeling (DPAL), where DNA microarrays can be used for analysis. uzh.ch The stability and efficient photoactivation of aryl diazirines make them well-suited for the fabrication of these advanced screening tools. researchgate.net
Synthetic Organic Chemistry Methodologies
The carbene intermediates generated from this compound and related compounds are not only useful for labeling biomolecules but also serve as powerful reagents in synthetic organic chemistry for constructing complex molecular architectures.
Skeletal editing, the precise insertion, deletion, or exchange of atoms within a molecular core, is a frontier in organic synthesis. acs.orgresearchgate.net Diazirines, particularly arylchlorodiazirines, have enabled a novel strategy for single-carbon insertion into single carbon-carbon bonds. acs.orgnih.gov
This method involves the photogeneration of an arylchlorocarbene from a diazirine precursor. acs.orgscimarina.com The carbene, acting as a carbynoid species, undergoes a site-selective insertion into a tertiary C-H bond. acs.orgnih.gov The resulting benzyl (B1604629) chloride intermediate is then treated with a silver salt, which promotes a Wagner-Meerwein rearrangement, completing the single-carbon insertion into a C-C bond. acs.orgresearchgate.net This strategy has been successfully applied to a range of substrates, including the core-to-core conversion of linear and cyclic molecules and in late-stage functionalization reactions. acs.orgnih.gov
Table 2: Skeletal Editing via Single-Carbon Insertion using an Arylchlorodiazirine
| Step | Description | Reagents/Conditions | Reference |
|---|---|---|---|
| 1. Carbene Generation | Photolysis of an arylchlorodiazirine to form an arylchlorocarbene. | Violet LED (390 nm) | acs.org |
| 2. C-H Insertion | Site-selective insertion of the carbene into a tertiary C-H bond. | Substrate with tertiary C-H bond | acs.orgnih.gov |
| 3. Rearrangement | Silver-promoted Wagner-Meerwein rearrangement of the resulting chloride intermediate. | Silver tetrafluoroborate (B81430) (AgBF₄) | acs.orgresearchgate.net |
| Outcome | Formal insertion of a single carbon atom into a C-C bond of the molecular skeleton. | Homologated product | acs.orgnih.gov |
Arylchlorocarbenes generated from diazirines serve as synthetic equivalents of aryl carbynyl cations, enabling powerful ring-expansion reactions for the diversification of heterocyclic systems. acs.org This methodology provides a modern alternative to the classical Ciamician-Dennstedt rearrangement.
By reacting an α-chlorodiazirine with pyrrole (B145914) or indole (B1671886) cores, a formal single-carbon atom insertion can be achieved to produce valuable 3-arylpyridine and quinoline (B57606) frameworks, respectively. acs.orgacs.org The reaction proceeds through the generation of the chlorocarbene, which undergoes cyclopropanation with the heterocycle, followed by an electrocyclic ring-opening to furnish the expanded ring system. acs.org Further work has shown that photochemical generation of the carbene from arylchlorodiazirines at or below ambient temperature allows for the efficient ring expansion of N-substituted indoles and pyrroles into the corresponding quinolinium and pyridinium (B92312) salts. nih.gov These salt products often precipitate from the reaction, simplifying purification, and are activated for further synthetic transformations. nih.gov This strategy has proven effective for diversifying pharmaceutically relevant pyrrole-containing compounds. acs.org
Biocatalytic Carbene Transfer Reactions
Biocatalytic carbene transfer represents a powerful strategy for asymmetric synthesis, leveraging the high selectivity of enzymes to control the outcome of reactions involving these highly reactive intermediates. researchgate.netnih.gov While diazo compounds have traditionally been the carbene precursors of choice in these transformations, their instability can be a significant drawback. Diazirines, as more stable cyclic isomers of diazo compounds, offer a safer and more manageable alternative. nih.gov
Engineered hemoproteins, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been successfully developed to catalyze carbene transfer reactions from diazirines at room temperature, obviating the need for harsh conditions like high temperatures or UV photolysis that are typically required for diazirine activation. nih.govresearchgate.net These engineered enzymes can facilitate various transformations, including cyclopropanation, N-H insertion, and Si-H insertion. nih.gov
The substrate scope of these biocatalysts has been explored with various aryl diazirines. For instance, engineered ApePgb variants have shown efficacy in the cyclopropanation of styrene (B11656) and other substrates using 3-phenyl-3H-diazirine as the carbene source. nih.govwhiterose.ac.uk However, the substitution pattern on the diazirine is critical for enzymatic activity. Research has shown that while some substituted 3-phenyl-3H-diazirines are effective carbene donors, others are not. A study on the cyclopropanation of an acrylate (B77674) substrate revealed that while 3-phenyl-3H-diazirine and its p-fluoro and p-chloro derivatives were active, the p-methoxy derivative was not, suggesting that bulky or electron-donating groups may hinder catalysis. nih.gov
Crucially, in the context of this article, 3-benzyl-3H-diazirine was tested as a potential carbene donor for biocatalytic cyclopropanation but was found to be inactive under the studied conditions. nih.govwhiterose.ac.uk This finding underscores the specific steric and electronic requirements of the enzyme's active site and suggests that further enzyme engineering may be necessary to expand the substrate scope to include benzyl-substituted diazirines.
Table 1: Substrate Scope of an Engineered Protoglobin (ApePgb GLAVRSQLL) in Biocatalytic Cyclopropanation
| Diazirine Substrate | Product Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Phenyl-3H-diazirine | 61 | 12:1 |
| p-Fluoro-3-phenyl-3H-diazirine | 69 | 8.5:1 |
| p-Chloro-3-phenyl-3H-diazirine | 64 | 9.6:1 |
| p-Methoxy-3-phenyl-3H-diazirine | No Product | N/A |
| 3-Benzyl-3H-diazirine | No Product | N/A |
| Data is based on the cyclopropanation of styrene or benzyl acrylate as reported in the literature. nih.gov |
Generation of Sulfur Ylides
The reaction of carbenes with sulfur-containing compounds provides a direct route to sulfur ylides, which are versatile intermediates in organic synthesis, known for their utility in epoxidation and cyclopropanation reactions. researchgate.netnih.gov Arylchlorocarbenes, generated from the corresponding arylchlorodiazirines, readily react with sulfides to form these ylides. researchgate.net
The photolysis of this compound generates benzylchlorocarbene, which can be trapped by various reagents. In the presence of a sulfide (B99878), such as trimethylenesulfide, the carbene is expected to form a transient sulfur ylide. researchgate.net This intermediate can then undergo subsequent reactions, such as rearrangement or ring-opening, to yield stable sulfide products. researchgate.net Laser flash photolysis studies have been instrumental in detecting the transient ylide intermediates and determining the rate constants for their formation and subsequent reactions. researchgate.net
The general transformation involves the attack of the electrophilic carbene on the sulfur atom of the sulfide, leading to the formation of the ylide. The stability and subsequent reaction pathway of the ylide are influenced by the substituents on both the carbene and the sulfide.
Table 2: Products from the Reaction of Arylchlorocarbenes with Trimethylenesulfide
| Arylchlorodiazirine | Major Products | Intermediate |
| 3-Chloro-3-phenyl-3H-diazirine | Aryldi(3-chloropropyl)thioacetal, Aryl(2-propenyl)(3-chloropropyl)thioacetal | Sulfur Ylide |
| This compound | Expected to form analogous thioacetal and rearranged products | Sulfur Ylide |
| The reaction proceeds via the formation of a sulfur ylide intermediate which then rearranges. researchgate.net |
Electrophilic Nitrogen Transfer Reagents
Diazirines are not only precursors to carbenes but can also function as electrophilic nitrogen transfer reagents. researchgate.net This reactivity opens up avenues for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. One notable application is in the decarboxylative amination of redox-active esters, where diazirines serve as practical and effective nitrogen sources. researchgate.netwhiterose.ac.uk
In this type of transformation, the diazirine acts as an electrophile, reacting with a nucleophilic carbon radical generated from the redox-active ester. This process leads to the formation of a diaziridine, which can be a valuable synthetic intermediate in its own right, readily diversifiable into amines, hydrazines, and various nitrogen-containing heterocycles. whiterose.ac.uk While specific examples detailing the use of this compound as an electrophilic nitrogen transfer reagent are not prevalent in the literature, the inherent reactivity of the diazirine ring suggests its potential for such applications, analogous to other substituted diazirines. researchgate.net
Cross-Coupling Reactions (e.g., Pd-Catalyzed)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The utility of diazirines in these reactions has been increasingly recognized. researchgate.net Specifically, Pd(0)-catalyzed cross-coupling reactions of diazirines with aryl halides have been developed, providing a route to substituted olefins. bham.ac.uk
Furthermore, benzyl halides, such as benzyl chloride or bromide, are common substrates in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and three-component coupling reactions. researchgate.netrsc.orgnih.gov Given that this compound possesses a benzyl moiety, it is conceivable that this compound could participate in such transformations, either through reactions involving the diazirine ring itself or through transformations of the benzyl group.
For instance, palladium catalysts have been shown to mediate the cross-coupling of 3-halo-2-aminopyridines with a range of amines, demonstrating the feasibility of coupling at a position adjacent to a nitrogen-containing heterocycle. nih.gov This suggests that the diazirine ring, while reactive, may be compatible with certain palladium-catalyzed conditions, potentially allowing for selective functionalization of the benzyl portion of the molecule. The development of a diazirine-compatible Suzuki-Miyaura cross-coupling reaction highlights the efforts to integrate these carbene precursors into standard synthetic methodologies. bham.ac.uk
Synthesis of Strained Cyclic Structures
The generation of carbenes from diazirines is a powerful method for the synthesis of strained cyclic structures, most notably cyclopropanes. thieme-connect.de The [2+1] cycloaddition of a carbene with an alkene is a direct and atom-economical route to the three-membered cyclopropane (B1198618) ring. Arylchlorocarbenes, generated from arylchlorodiazirines upon photolysis or thermolysis, are highly effective in these reactions. ulaval.ca
The reaction of this compound with various alkenes would be expected to produce benzyl- and chloro-substituted cyclopropanes. The stereochemistry and yield of the resulting cyclopropanes are influenced by the nature of the alkene and the reaction conditions. Continuous flow photochemistry has emerged as a particularly effective technique for these transformations, allowing for safe and efficient generation of the carbene and its subsequent reaction with the alkene. ulaval.caresearchgate.net
A wide range of alkenes, including styrenes and other substituted olefins, have been successfully cyclopropanated using various 3-chloro-3-aryl-3H-diazirines. ulaval.ca The resulting halocyclopropanes are valuable synthetic intermediates that can be further functionalized. While a comprehensive study on the use of this compound in this context is not extensively documented, the known reactivity of arylchlorodiazirines provides a strong basis for its utility in synthesizing these strained cyclic structures. researchgate.netnih.gov
Table 3: Representative Cyclopropanation of Alkenes with 3-Chloro-3-aryl-3H-diazirines
| Diazirine | Alkene | Yield (%) |
| 3-Chloro-3-(4-trifluoromethylphenyl)-3H-diazirine | Styrene | 92 |
| 3-Chloro-3-(4-chlorophenyl)-3H-diazirine | Styrene | 78 |
| 3-Chloro-3-(4-nitrophenyl)-3H-diazirine | Styrene | 66 |
| 3-Chloro-3-(4-methylphenyl)-3H-diazirine | Styrene | 72 |
| Data from photolytic reactions in a continuous flow reactor. researchgate.net |
Material Science Applications
The unique reactivity of diazirines has found significant applications in material science, particularly in the development of advanced polymers and adhesives. nih.govnih.gov
Polymer Crosslinking and Adhesion Technologies
Aryl diazirines are highly effective crosslinking agents for a wide variety of polymers, including those with low surface energy like polyethylene (B3416737) and polypropylene, which are notoriously difficult to bond. xlynxmaterials.comnih.gov Upon activation by heat or UV light (~350 nm), the diazirine moiety expels nitrogen gas to form a highly reactive carbene. sigmaaldrich.com This carbene can then readily insert into adjacent C-H, O-H, or N-H bonds, which are abundant on the surfaces of most polymers. nih.govrsc.org This process creates strong, covalent crosslinks between polymer chains, transforming thermoplastic materials into more robust thermosets with improved mechanical strength and thermal stability. nih.gov
Bis-diazirine molecules, in particular, have been designed as universal crosslinkers that can bond dissimilar materials together. sigmaaldrich.com The non-specific nature of the carbene insertion allows for the covalent linking of different types of polymer fibers, for example, in strengthening ultrahigh molecular weight polyethylene (UHMWPE) textiles. sigmaaldrich.com
Furthermore, diazirine-based primers and adhesives are being developed to functionalize the surfaces of low-surface-energy plastics. xlynxmaterials.com By covalently attaching polar functional groups to the polymer surface via carbene insertion, the adhesion of these plastics to a wide range of conventional adhesives is dramatically improved. xlynxmaterials.comresearchgate.net The ability to tune the activation temperature of aryl diazirines through electronic modification of the aryl ring is a key area of research, with electron-rich diazirines showing lower activation temperatures, which is desirable for applications involving heat-sensitive polymer substrates. nih.gov
Enabling Universal Photopatterning
The chemical compound this compound serves as a highly efficient precursor for carbenes, which are reactive intermediates that can enable the photopatterning of a wide array of materials. Photopatterning is a process where light is used to create a defined pattern on a surface, a fundamental technique in the fabrication of microelectronics, displays, and biomedical devices. The utility of this compound in this application stems from the clean and efficient generation of a benzylchlorocarbene upon exposure to ultraviolet (UV) light.
The process begins with the application of a thin film of a material mixed with this compound onto a substrate. Upon irradiation through a photomask, the diazirine in the exposed regions decomposes, releasing nitrogen gas and generating the highly reactive benzylchlorocarbene. This carbene can then undergo a variety of reactions with the surrounding material matrix. A key reaction in this context is the insertion into C-H, O-H, or N-H bonds of adjacent molecules. researchgate.net This insertion chemistry leads to the formation of new covalent bonds, effectively cross-linking the material in the illuminated areas.
This cross-linking alters the solubility of the material. The unexposed regions, where the diazirine remains intact, can be washed away with a suitable solvent, leaving behind a patterned structure of the cross-linked material. This "negative-tone" patterning is a versatile method for creating micro- and nanoscale features on a surface.
The "universal" nature of this photopatterning approach arises from the high reactivity of the generated carbene. Because C-H bonds are ubiquitous in organic materials, this method is not limited to specific functional groups, making it applicable to a broad range of polymers and other organic thin films. nih.gov This versatility is a significant advantage over other photopatterning techniques that rely on specific photoreactive moieties within the material itself.
Research has demonstrated the successful use of diazirine-based cross-linkers for the direct photopatterning of various materials, including quantum dots and low-dielectric-constant cycloolefin polymers. uva.nlacs.org In the case of quantum dots, diazirine-based linkers have enabled high-resolution patterning without damaging the delicate optical properties of the quantum dots. uva.nl For polymers, the use of diazirine cross-linkers has allowed for the creation of well-defined patterns with good resolution, which is crucial for applications in electronics. acs.org
The efficiency and resolution of the photopatterning process can be influenced by several factors, including the wavelength and intensity of the light, the concentration of the diazirine, and the chemical nature of the material being patterned. The table below summarizes key parameters and findings from studies on diazirine-enabled photopatterning.
| Parameter | Observation | Research Finding |
| Light Source | i-line UV (365 nm) | Effective for activating diazirine decomposition without causing significant damage to sensitive materials like quantum dots. uva.nl |
| Resolution | Submicron to micrometer scale | High-resolution patterns have been achieved, suitable for the fabrication of advanced electronic and optoelectronic devices. uva.nl |
| Material Compatibility | Broad | Applicable to a wide range of materials, including polymers and inorganic nanocrystals, due to the reactivity of carbenes with common chemical bonds. nih.govacs.org |
| Cross-linking Mechanism | Carbene insertion | The primary mechanism involves the insertion of the photogenerated carbene into C-H, O-H, and N-H bonds of the surrounding matrix. researchgate.net |
Computational Chemistry Approaches to 3 Benzyl 3 Chloro 3h Diazirine Reactivity and Mechanism
Quantum Mechanical Studies (Ab Initio and DFT)
Quantum mechanical (QM) methods, particularly ab initio calculations and Density Functional Theory (DFT), form the cornerstone of computational investigations into the reactivity of 3-benzyl-3-chloro-3H-diazirine and its corresponding carbene. sapub.org Ab initio methods derive results from first principles without using experimental data, while DFT calculates the electronic structure of many-body systems using the electron density as the fundamental variable. sapub.org These approaches are used to model the geometries of ground states, excited states, and transition states, as well as to calculate their respective energies. nih.govresearchgate.net
For instance, the thermal decomposition of the related phenylchlorodiazirine has been studied using both ab initio and DFT methods, revealing the energy barriers for different decomposition pathways. researchgate.net Such calculations are critical for understanding the initial steps following the activation of this compound. The B3LYP functional is a commonly employed DFT method for these types of investigations, often paired with basis sets like 6-31G* or 6-311++G** to achieve a balance between computational cost and accuracy. sapub.orgresearchgate.netresearchgate.net
Computational chemistry is pivotal in mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed reaction mechanisms. libretexts.org For the decomposition of this compound, theoretical studies can identify the pathways leading to the formation of benzylchlorocarbene and nitrogen gas. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. tau.ac.il
The process of finding a transition state often begins with an initial guess of its geometry, followed by optimization algorithms like the Berny algorithm. tau.ac.il Methods such as Quadratic Synchronous Transit (QST2, QST3) can also be used to locate a TS by providing the structures of the reactant and product. tau.ac.il For the decomposition of phenylchlorodiazirine, a precursor to phenylchlorocarbene, the calculated activation energy barrier for the concerted elimination of N₂ is a key piece of information derived from TS calculations. researchgate.net These computational approaches can distinguish between concerted and stepwise mechanisms. For instance, in the addition of dihalocarbenes to certain substrates, calculations have shown that concerted and stepwise mechanisms can be competitive. researchgate.net
Table 1: Calculated Activation Barriers for Diazirine Decomposition
| Diazirine Derivative | Decomposition Pathway | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenylchlorodiazirine | Path I (Carbene Formation) | DFT/B3LYP | 30.9 | researchgate.net |
This table illustrates how computational methods are used to predict the most likely decomposition pathway by comparing activation energies. Path I is significantly favored.
Upon decomposition, this compound generates benzylchlorocarbene, which can exist in either a singlet or a triplet spin state. These two states have different geometries, electronic structures, and reactivities. The energy difference between the lowest singlet state and the lowest triplet state is known as the singlet-triplet energy gap (ΔES-T). researchgate.netwisc.edu Computational methods are essential for determining which state is the ground state and the magnitude of this energy gap. wisc.edu
In the simplest model, a carbene has two non-bonding electrons. In the singlet state, these electrons are paired in one orbital, while in the triplet state, they are in different orbitals with parallel spins. wisc.edu The ΔES-T is a critical parameter as it influences the carbene's chemical behavior. wisc.edu For many carbenes, the singlet state is the ground state. researchgate.net Theoretical calculations, such as those using the particle-particle Random Phase Approximation (pp-RPA) or multireference methods like CASSCF-MP2, can predict these energy gaps with good accuracy. wisc.edunih.gov For example, an upper limit of approximately 4.7 kcal/mol has been estimated for the singlet-triplet energy gap in a related carbene system. lookchem.com The magnitude of ΔES-T can be finely tuned by substituents, which modulate electron-electron repulsion in the excited states. nih.gov
Table 2: Theoretical Singlet-Triplet Energy Gaps for Representative Carbenes
| Carbene | Computational Method | Calculated ΔES-T (kcal/mol) | Ground State | Reference |
|---|---|---|---|---|
| Methylene | Various | Varies | Triplet | wisc.edu |
| Paternò-Büchi Diradical | CASSCF-MP2 | ~2.0 | Singlet | nih.gov |
This table provides examples of how computational methods are used to determine the ground spin state and energy gap for various reactive intermediates.
Computational models are powerful tools for predicting the regio- and stereoselectivity of organic reactions, including those of benzylchlorocarbene. rsc.orgnih.gov When benzylchlorocarbene reacts with an unsymmetrical alkene, for example, it can form different regioisomers. The preferred outcome is often determined by the activation energies of the competing pathways.
DFT calculations can be used to model the transition states for addition to different sites of a molecule. researchgate.net The pathway with the lower activation energy is predicted to be the major product channel. chemrxiv.orgchemrxiv.org For instance, in the addition of dihalocarbenes to substituted benzocyclopropenes, B3LYP/6-31G* calculations showed that electrophilic attack on the π-system had a significantly lower activation energy than C-C σ-bond insertion, explaining the observed regioselectivity. researchgate.net While these calculations often correctly predict the major product, they sometimes only predict modest selectivity when very high selectivity is observed experimentally, indicating the complexity of these reactions. researchgate.net
Molecular Dynamics Simulations of Reactive Intermediates
While quantum mechanics provides a static picture of a reaction at 0 K, molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system. ebsco.comnih.gov MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field or from quantum mechanical calculations (ab initio MD). nih.govfrontiersin.org
For reactive intermediates like benzylchlorocarbene, MD simulations can provide insights into its behavior immediately following its generation from the diazirine precursor. ebsco.com These simulations can model the collision of the carbene with other molecules (e.g., solvent or a trapping agent), the conformational changes it undergoes, and the dynamics of bond formation. ebsco.comyoutube.com Although classical MD simulations cannot model the breaking or forming of covalent bonds, they are invaluable for understanding the environmental and dynamical factors that influence a reaction's outcome. youtube.com QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core with QM and the surrounding environment with MM, offer a powerful compromise for studying reactions in large systems. nih.gov
Structure-Function Relationship Investigations
Computational studies are instrumental in establishing structure-function relationships, which explain how a molecule's chemical structure influences its reactivity. nih.govrsc.org For carbenes derived from diazirines, this involves understanding how substituents on the aromatic ring of benzylchlorocarbene affect its stability, selectivity, and reaction rates. acs.org
The electronic nature of substituents on the phenyl ring of benzylchlorocarbene can significantly alter the activation energy of its reactions. lumenlearning.comrsc.org Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) donate electron density to the aromatic ring, which can stabilize electron-deficient transition states. lumenlearning.com In reactions where the carbene acts as an electrophile, EDGs on the benzyl (B1604629) group can stabilize the developing positive charge on the ring in the transition state, thereby lowering the activation energy and accelerating the reaction. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. ucsb.edu These groups destabilize electron-deficient transition states, leading to higher activation energies and slower reaction rates for electrophilic additions. libretexts.org Conversely, for reactions involving nucleophilic attack by the carbene, EWGs can facilitate the reaction.
Studies on para-substituted benzylchlorocarbenes reacting with alcohols have shown that electron-releasing groups favor rearrangement, while electron-withdrawing groups facilitate insertion reactions. rsc.org This demonstrates a clear link between the electronic properties of the substituent and the preferred reaction pathway, a relationship that can be quantified through computational analysis of the respective transition state energies.
Table 3: Effect of Substituents on the Rate of Nitration of Benzene Derivatives
| Substituent (R in C₆H₅R) | Character | Relative Rate | Reference |
|---|---|---|---|
| -OH | Activating (EDG) | 1,000 | lumenlearning.com |
| -CH₃ | Activating (EDG) | 25 | lumenlearning.com |
| -H | Reference | 1 | lumenlearning.com |
| -Cl | Deactivating (EWG) | 0.033 | lumenlearning.com |
This table, showing data for a classic electrophilic aromatic substitution, illustrates the powerful electronic effects of substituents on reaction rates, a principle that applies to the reactivity of substituted benzylchlorocarbenes.
Steric Effects on Reaction Pathways and Selectivity
The steric profile of this compound, dominated by the bulky benzyl substituent, plays a critical role in dictating the fate of the resulting benzylchlorocarbene intermediate. Computational and experimental studies on analogous arylchlorodiazirines provide a framework for understanding how steric hindrance influences the competition between various reaction pathways and governs the selectivity of intermolecular reactions. researchgate.netulaval.carsc.org
Upon thermal or photochemical decomposition, this compound extrudes molecular nitrogen to generate the highly reactive benzylchlorocarbene. rsc.org This carbene exists at a mechanistic crossroads, with its subsequent reactions being heavily influenced by steric factors. The primary competing pathways are intramolecular rearrangement and intermolecular reactions, such as cycloaddition to alkenes. rsc.org
The intramolecular pathway involves rearrangement to form E- and Z-chlorostyrenes. rsc.org The steric bulk of the benzyl group, in conjunction with the chlorine atom, influences the conformational preferences of the transition state leading to these isomeric styrenes. The ratio of the E/Z isomers can be affected by the reaction conditions and the presence of other reagents, which can alter the energetics of the rearrangement pathways. rsc.org
In the presence of an external trapping agent like an alkene, the carbene can undergo intermolecular [2+1] cycloaddition to form substituted cyclopropanes. ulaval.carsc.org Here, steric effects are paramount in controlling the diastereoselectivity of the addition. Computational models, particularly Density Functional Theory (DFT) calculations, on similar 3-aryl-3-chlorodiazirines have shown that the approach of the carbene to the alkene is governed by the minimization of steric repulsion between the substituents on both reacting species. researchgate.netulaval.ca
For instance, in the reaction with a substituted alkene like styrene (B11656), it is hypothesized that the transition state leading to the trans-cyclopropane is energetically favored. This preference arises from minimizing the steric clash between the bulky benzyl group of the carbene and the phenyl group of the styrene. ulaval.ca This results in the trans diastereomer being the major product.
The interplay between these competing pathways is summarized in the table below. The presence of a sterically unhindered alkene at high concentrations would favor the intermolecular cycloaddition pathway, whereas in the absence of an efficient trapping agent, the intramolecular rearrangement to chlorostyrenes would likely dominate.
| Reaction Pathway | Description | Governing Steric Influence | Primary Product(s) |
|---|---|---|---|
| Intramolecular Rearrangement | 1,2-hydride or phenyl shift within the carbene intermediate. | Interaction between the benzyl group and chlorine atom influences the E/Z selectivity of the resulting alkene. rsc.org | E- and Z-Chlorostyrenes |
| Intermolecular Cycloaddition | [2+1] addition of the carbene to an alkene. | Steric repulsion between the carbene's benzyl group and the alkene's substituents dictates diastereoselectivity (e.g., trans/cis ratio). ulaval.ca | Substituted Benzylchlorocyclopropanes |
Furthermore, computational studies on the thermal decomposition of phenylchlorodiazirine, a closely related analogue, indicate that different decomposition pathways possess distinct activation energy barriers. researchgate.netnih.gov It is reasonable to infer that the benzyl group in this compound would similarly influence these barriers, potentially raising the energy of transition states where significant steric congestion occurs.
The selectivity in cycloaddition reactions can be further detailed by considering the nature of the alkene substrate, as predicted by models for analogous systems.
| Alkene Substrate | Predicted Major Diastereomer | Rationale for Selectivity |
|---|---|---|
| Styrene | trans-1-benzyl-1-chloro-2-phenylcyclopropane | Minimization of steric repulsion between the benzyl group and the phenyl group of styrene favors the trans-isomer. ulaval.ca |
| 2,3-Dimethylbut-2-ene | N/A (single product) | The symmetrical nature of the alkene results in a single, achiral cyclopropane (B1198618) product (1-benzyl-1-chloro-2,2,3,3-tetramethylcyclopropane). rsc.org |
| cis-But-2-ene | trans-1-benzyl-1-chloro-2,3-dimethylcyclopropane | The approach of the carbene is directed to minimize interaction with the two methyl groups, leading to a preference for the product where the benzyl group is trans to the larger number of alkyl substituents. |
Spectroscopic Characterization of Intermediates and Reaction Pathways
Time-Resolved Spectroscopy for Transient Species Detection
Time-resolved spectroscopy is a powerful tool for detecting and characterizing short-lived intermediates, such as carbenes and ylides, which are often generated during the photolysis or thermolysis of diazirines.
Laser flash photolysis (LFP) of 3-benzyl-3-chloro-3H-diazirine in isooctane (B107328) produces a transient absorption spectrum assigned to benzylchlorocarbene. islandscholar.ca This intermediate exhibits a broad absorption in the 280-330 nm range. islandscholar.ca The parent benzylchlorocarbene, however, is produced in low yields and can be challenging to detect with UV-Vis spectroscopy alone. islandscholar.caacs.org In cryogenic matrices, such as argon and xenon, the UV-Vis spectrum of benzylchlorocarbene has been observed, although it is noted to be highly photolabile and decays even at temperatures as low as 10 K. islandscholar.caacs.org The absorption spectrum of the carbene can be distinguished from that of the final product, β-chlorostyrene, by analyzing the transient absorptions at different time intervals after the laser pulse. For instance, the transient spectrum recorded 4 nanoseconds after the excitation pulse shows the presence of the carbene, which then decays to form the more stable styrene (B11656) product. islandscholar.ca
The photolysis of related diazirines, such as p-phenylenebis(chlorodiazirine), in an argon matrix at 10 K initially produces (4-chlorocarbenophenyl)diazirine, which has characteristic UV-Vis absorption maxima at 381, 369, 362, and 298 nm, indicating that one diazirine ring remains intact. oup.com Further photolysis leads to the formation of the corresponding bis-carbene. oup.com
Table 1: UV-Vis Absorption Maxima of Intermediates from Diazirine Photolysis
| Intermediate | Matrix/Solvent | Absorption Maxima (λmax, nm) | Reference |
| Benzylchlorocarbene | Isooctane | 280-330 | islandscholar.ca |
| (4-chlorocarbenophenyl)diazirine | Argon (10 K) | 381, 369, 362, 298 | oup.com |
| Phenylchlorocarbene | Argon (10 K) | 300 | oup.com |
Infrared (IR) spectroscopy, particularly in cryogenic matrices, is instrumental in the structural characterization of short-lived intermediates from the photolysis of this compound. While the parent benzylchlorocarbene is difficult to detect via IR, its deuterated analogue, (phenyldideuteriomethyl)chlorocarbene, generated from the photolysis of 3-chloro-3-(phenyldideuteriomethyl)diazirine, is readily observed. islandscholar.caacs.org The rearrangement of this deuterated carbene has been monitored using IR spectroscopy, revealing that tunneling plays a significant role at low temperatures, as indicated by the small temperature dependence of the reaction rate and a curved Arrhenius plot. islandscholar.caacs.org
Upon photolysis of benzylhalodiazirines at 10 K, warming the matrix leads to a thermal process that can be followed by IR spectroscopy. This is attributed to the relaxation of a distorted β-halostyrene, which is formed from the diazirine, into the more stable (Z)-β-chlorostyrene. islandscholar.caacs.org For comparison, the photolysis of phenylchlorodiazirine in an argon matrix at 10 K generates phenylchlorocarbene, which exhibits major IR absorptions at 1590, 1225, 1170, 848, and 735 cm⁻¹. oup.com
Table 2: Selected IR Absorption Bands of Intermediates and Products from Diazirine Photolysis in Argon Matrix (10 K)
| Species | Key IR Absorption Bands (cm⁻¹) | Reference |
| Phenylchlorocarbene | 1590, 1225, 1170, 848, 735 | oup.com |
| 1-Chlorocyclohepta-1,2,4,6-tetraene | 1817, 1816 | oup.com |
| (4-chlorocarbenophenyl)diazirine | 1600, 1566, 1509, 1413, 1238, 1227, 1174, 1019, 917, 903, 850 | oup.com |
| p-Phenylene-bis(chloromethylene) | 1582, 1386, 1190, 1019, 958, 918, 896, 805 | oup.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic method specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. measurlabs.comwikipedia.org This technique is invaluable for identifying transient radical intermediates that may form during the decomposition of compounds like this compound. measurlabs.com
Upon reaction, 3-halo-3-aryl-3H-diazirines can undergo processes that generate radical species. Research on the closely related analog, 3-chloro-3-phenyl-3H-diazirine, has shown that it can undergo a dissociative single-electron transfer from organometallic reagents like alkyllithiums. researchgate.net This process results in the formation of a 3-phenyldiazirinyl radical, a transient species that has been successfully observed using EPR spectroscopy. researchgate.net The detection of this radical provides direct evidence for a single-electron transfer mechanism under specific reaction conditions.
The ability of EPR to detect such short-lived paramagnetic species makes it a critical tool for mapping out the complete reaction landscape of diazirine derivatives. measurlabs.comwikipedia.org The characterization of these radical intermediates is essential for understanding the full range of reactivity beyond the more commonly studied carbene pathway.
| Compound/Analog | Reaction Conditions | Detected Radical Species | Significance |
| 3-Chloro-3-phenyl-3H-diazirine | Reaction with alkyllithiums in THF-based solvents | 3-Phenyldiazirinyl radical | Confirmed a dissociative single-electron transfer mechanism and the formation of a nitrogen-centered radical intermediate. researchgate.net |
Methodological Considerations and Optimization in Research
Influence of Reaction Conditions on Product Distribution
The distribution of products in reactions involving 3-benzyl-3-chloro-3H-diazirine is highly sensitive to several experimental parameters, including the choice of solvent, reaction temperature, and the concentration of the diazirine precursor.
The polarity of the solvent plays a critical role in modulating the reactivity of the carbene generated from this compound. Research has shown that solvent choice can significantly impact reaction yields and even the type of products formed.
In the photochemically mediated ring expansion of N-benzyl 5-fluoroindole (B109304) using 3-chloro-3-phenyl-3H-diazirine, a related arylchlorodiazirine, the reaction yield was found to be dependent on solvent polarity. nih.gov The yield improved when switching from a non-polar solvent like tert-butyl methyl ether (TBME) to a more polar solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov However, a further increase in polarity by using acetonitrile (B52724) (MeCN) led to a reduction in yield. nih.gov This suggests that an optimal solvent polarity exists for maximizing the efficiency of the desired reaction pathway. The lower yield in highly polar acetonitrile was attributed to its better solvation of a chloride co-product, which was found to inhibit the reaction. nih.gov
Similarly, studies on other diazirines have highlighted solvent effects on carbene reactions. nih.gov For instance, the photoreaction of a heteroaromatic diazirine in ethanol (B145695) was slow, but decreasing the ethanol concentration in the presence of dichloromethane increased the reaction rate and yield. nih.gov This underscores that solvent can influence both the rate and efficiency of carbene-mediated transformations. nih.gov In some cases, the rate of diazirine decomposition is invariant in a variety of solvents, suggesting the rate-determining step is likely radical rather than ionic in nature. islandscholar.ca
Table 1: Effect of Solvent on the Yield of Ring Expansion of N-benzyl 5-fluoroindole nih.gov
| Entry | Solvent | Polarity (ETN) | Yield (%) |
| 1 | TBME | 0.124 | Precipitation Observed |
| 2 | CH₂Cl₂ | 0.309 | 82 |
| 3 | MeCN | 0.460 | 20 |
Yields determined by ¹⁹F NMR spectroscopic analysis.
Temperature is a key parameter for controlling the thermal decomposition of this compound to generate benzylchlorocarbene. The activation of diazirines can be achieved thermally, typically at temperatures between 110-130 °C, or photochemically. rsc.org The choice between thermal and photochemical activation can influence the reaction outcome and efficiency.
Studies on the thermal decomposition of various aryl diazirines have shown a strong correlation between the electronic properties of the substituents and the activation temperature. rsc.org Electron-rich aryl diazirines, for instance, exhibit lower activation temperatures, which can be advantageous for applications involving temperature-sensitive substrates. rsc.org While specific data for this compound is not detailed in the provided results, the principles derived from related compounds like 3-chloro-3-phenyldiazirine (B3267258) are applicable. The thermal decomposition of phenylchlorodiazirine has been shown to exclusively yield phenylchlorocarbene. researchgate.net The activation energy for this process is influenced by the phenyl group's ability to stabilize the transition state. islandscholar.ca
It has also been noted that photothermal stimuli can have synergistic effects, improving the properties of materials created using carbene-based cross-linkers. acs.org In some cases, photochemical reactions are conducted at controlled temperatures, such as 25 °C, to ensure consistent results. ulaval.ca
The concentration of the diazirine in the reaction mixture can have a significant impact on the product distribution by influencing the competition between intermolecular reactions and undesired side reactions. nottingham.ac.uk At higher concentrations, the probability of the generated carbene reacting with another diazirine molecule or dimerizing increases, leading to the formation of byproducts and reducing the yield of the desired product. nottingham.ac.ukacs.org
To mitigate these concentration-dependent side reactions, a common strategy is the slow, dropwise addition of the diazirine solution to the reaction mixture. acs.org This technique maintains a low, steady-state concentration of the diazirine and the resulting carbene, thereby favoring the reaction with the intended substrate over self-reaction pathways. acs.org For example, in a C-H bond insertion reaction using 3-chloro-3-phenyl-3H-diazirine, dropwise addition dramatically increased the yield of the desired product by minimizing the formation of carbene dimerization byproducts. acs.org
Strategies for Enhancing Reaction Efficiency and Selectivity
Several strategies have been developed to improve the efficiency and selectivity of reactions involving carbenes generated from diazirines. These include the use of additives and the implementation of protecting group strategies.
Metal salts, particularly silver salts like silver tetrafluoroborate (B81430) (AgBF₄), are often employed as additives to promote or facilitate reactions involving halocarbenes. acs.org In the context of reactions with this compound, a silver salt can act as a chloride abstractor. acs.org This facilitates the formation of a cationic intermediate from the initial carbene insertion product, which can then undergo subsequent transformations such as Wagner-Meerwein rearrangements. acs.org
For instance, after the photogeneration of an arylchlorocarbene from a diazirine and its insertion into a C-H bond to form a benzyl (B1604629) chloride intermediate, treatment with AgBF₄ efficiently converted this intermediate into an alkene product in high yield. acs.org This two-step, one-pot process, involving carbene insertion followed by silver-promoted rearrangement, demonstrates a powerful strategy for skeletal editing of molecules. acs.org
Table 2: Two-Step Single-Carbon Insertion using a Diazirine and Silver Salt acs.org
| Step | Reagents and Conditions | Product | Yield (%) |
| (i) C-H Insertion | 3-chloro-3-phenyl-3H-diazirine, violet LED | Benzyl chloride intermediate | 65 |
| (ii) Rearrangement | AgBF₄, Bu₄NOTf, CH₂Cl₂ | Rearranged alkene product | 95 |
Yields based on ¹H NMR analysis.
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from participating in a reaction and thus directing the transformation to another part of the molecule. numberanalytics.comorganic-chemistry.org In reactions involving the highly reactive carbene generated from this compound, protecting groups can be crucial for achieving selectivity.
A key principle in selecting a protecting group is ensuring its stability under the reaction conditions used for carbene generation and subsequent reactions, as well as its facile removal later in the synthetic sequence. numberanalytics.com For example, in the ring expansion of indoles with a chlorodiazirine, an N-benzyl group served a dual purpose. nih.gov It acted as a protecting group for the indole (B1671886) nitrogen, preventing the reactive lone pair of the product from causing degradation. nih.gov This masking was essential, as the reaction with the unprotected N-H indole gave a very low yield. nih.gov The choice of protecting group can be guided by its compatibility with other functional groups and the specific reaction conditions. utsouthwestern.edu Orthogonal protecting group strategies, where different groups can be removed under distinct conditions, allow for complex, multi-step syntheses. organic-chemistry.org
Techniques for Intermediate Trapping and Characterization
The study of highly reactive species generated from this compound necessitates specialized techniques for their capture (trapping) and subsequent identification. The primary reactive intermediate formed upon photolysis or thermolysis of this compound is benzylchlorocarbene. Research in this area focuses on elucidating the behavior of this carbene and distinguishing its reactivity from other potential transient species or reaction pathways originating from the diazirine precursor.
Detailed research findings have demonstrated that the photolysis of this compound generates benzylchlorocarbene, which can then undergo intramolecular rearrangement or be intercepted by a trapping agent. acs.org A common strategy involves photolysis in the presence of an alkene, such as tetramethylethylene (TME), which traps the carbene to form a cycloadduct. acs.org These experiments are crucial for characterizing the carbene's reactivity and understanding competing reaction pathways.
In a typical experiment, a solution of this compound (e.g., 20 mM) in a solvent like isooctane (B107328) or dichloromethane is photolyzed (e.g., at 320-380 nm) in the presence of varying concentrations of a trapping agent like TME. acs.org The resulting products include the trapped carbene adduct and products of carbene rearrangement. acs.org
| Reactant/Precursor | Trapping Agent | Trapped Intermediate Product | Intramolecular Rearrangement Products |
|---|---|---|---|
| This compound | Tetramethylethylene (TME) | 1-Benzyl-1-chloro-2,2,3,3-tetramethylcyclopropane | (E)- and (Z)-β-chlorostyrenes |
A key observation in these trapping experiments is that the ratio of the cyclopropane (B1198618) adduct to the chlorostyrene rearrangement products does not always exhibit a linear relationship with the concentration of the TME trapping agent. acs.org A simple mechanism involving only the partitioning of the free carbene between trapping and rearrangement would predict a linear plot. The observed curvature suggests the existence of at least one other pathway leading to the formation of β-chlorostyrenes that does not involve the free carbene and cannot be fully suppressed even at very high concentrations of the trapping agent. acs.org This has led to proposals of more complex mechanisms, such as rearrangement occurring from an excited state of the diazirine or the involvement of an inefficiently formed diazo intermediate (benzylchlorodiazomethane). acs.org
Another powerful technique for characterizing the benzylchlorocarbene intermediate is trapping with an alcohol. The reaction of benzylchlorocarbene with methanol (B129727) has been identified as a termolecular process, involving two molecules of methanol. rsc.orgislandarchives.carsc.org This method provides valuable kinetic data that helps to characterize the fundamental reactivity of the carbene. rsc.orgislandarchives.carsc.org Laser flash photolysis studies have also been employed to determine absolute rate constants for reactions, including the reaction of the carbene with the parent diazirine molecule itself. researchgate.net
| Trapping Reaction | Kinetic Parameter | Reported Value |
|---|---|---|
| Termolecular trapping of benzylchlorocarbene by methanol | Frequency Factor (A) | 2 × 105 L2 mol-2 s-1rsc.orgrsc.org |
| Activation Energy (Ea) | -4.5 kcal mol-1 (-18.8 kJ mol-1) rsc.orgrsc.org |
These trapping and characterization methods are essential for building a complete picture of the reactive intermediates generated from this compound. By analyzing the products and kinetics of these trapping reactions, researchers can probe the subtle mechanistic details that govern the behavior of benzylchlorocarbene and distinguish its reactivity from other transient species. acs.org
Emerging Research Directions and Future Outlook
Biocatalytic Approaches for Diazirine Activation
A significant limitation in the application of diazirines has been their reliance on activation by UV light or high temperatures. whiterose.ac.uk A groundbreaking area of research is the development of biocatalytic methods for diazirine activation, which circumvents the need for external energy sources. Recent studies have demonstrated for the first time that enzymes can catalyze the activation of diazirines under mild, aqueous conditions at room temperature, completely in the absence of light. nih.govohiolink.edu
Engineered variants of Aeropyrum pernix protoglobin (ApePgb), a type of hemoprotein, have been shown to be effective catalysts for this transformation. nih.govnih.govresearchgate.net These enzymes are capable of activating stable aryl diazirines to facilitate carbene transfer reactions, including cyclopropanation and insertions into N-H and Si-H bonds. nih.govbohrium.com Mechanistic investigations suggest that the enzyme may function by isomerizing the diazirine into its corresponding diazo compound in situ, which then acts as the carbene precursor. nih.gov This discovery dramatically expands the potential of biocatalytic carbene transfer, as it allows access to a wider variety of carbenes from stable, readily available diazirine precursors. whiterose.ac.uknih.gov This enzymatic approach offers a new level of control over carbene generation, paving the way for more complex and selective biosynthetic applications. nih.govresearchgate.net
Development of Advanced Diazirine-Based Chemical Probes
Diazirines are foundational components of photoaffinity labeling (PAL), a powerful technique used to map and identify biomolecular interactions. nih.govacs.org The small size of the diazirine group is a key advantage, as it can be incorporated into a probe molecule with minimal structural perturbation. nih.gov Emerging research focuses on creating "advanced" or "multifunctional" probes that enhance the efficiency and information output of PAL experiments. semanticscholar.orgiris-biotech.de
These advanced probes are often trifunctional, incorporating:
A photoreactive diazirine group to form a covalent crosslink with a target biomolecule. bldpharm.com
A bioorthogonal handle , such as a terminal alkyne or azide (B81097), which allows for the subsequent attachment of reporter tags via "click chemistry". bldpharm.comresearchgate.net
A targeting ligand or molecule of interest that directs the probe to a specific protein or cellular environment. bldpharm.com
Researchers are designing these probes to have improved photo-cross-linking rates, yields, and specificities compared to older photoreactive groups like benzophenones. rsc.orgnih.gov For example, new diazirine-based probes have been developed to successfully identify "reader" and "eraser" proteins for histone post-translational modifications. rsc.orgnih.gov Furthermore, novel scaffolds are being engineered, such as the cyclobutane (B1203170) diazirine tag known as PALBOX, which exhibits reduced pH-dependent reactivity, thereby minimizing labeling bias against certain types of proteins. nih.gov These developments are making it possible to study challenging systems, like membrane proteins, and to map drug-target interactions with greater precision. nih.gov
| Feature | Description | Advantage | Relevant Application |
|---|---|---|---|
| Minimal Size | The diazirine moiety is one of the smallest photoactivatable groups. nih.gov | Reduces potential steric hindrance and perturbation of the native ligand-protein interaction. researchgate.net | Identifying binding sites of small-molecule drugs. acs.org |
| Multifunctionality | Incorporates a photoreactive group, a bioorthogonal handle (e.g., alkyne), and a targeting ligand in one molecule. iris-biotech.de | Allows for covalent capture, followed by selective detection, enrichment, and identification of target proteins. semanticscholar.orgbldpharm.com | Proteome-wide target identification and interactome mapping. nih.gov |
| Improved Specificity | Engineered to have higher cross-linking efficiency and less non-specific labeling compared to other photophores. rsc.org | Provides clearer, more reliable data on specific biomolecular interactions. | Capturing transient interactions between enzymes and substrates. nih.gov |
| Tunable Reactivity | Development of new diazirine scaffolds (e.g., cyclobutane diazirines) to reduce labeling biases. nih.gov | Overcomes preferential labeling of acidic proteins, enabling a more accurate survey of the proteome. | Profiling protein interactions within specific cellular compartments or membranes. |
Integration in Supramolecular Chemistry and Nanotechnology
The ability of diazirine-generated carbenes to form covalent bonds through non-specific C-H or X-H insertion makes them highly suitable for the functionalization of surfaces and nanomaterials. researchgate.netnih.gov This has led to their integration into the fields of supramolecular chemistry and nanotechnology, where creating stable, modified surfaces is crucial.
One innovative application involves the use of diazirine-decorated polymer beads for the photo-immobilization of small molecules. nih.gov In this method, a natural product or other small molecule is adsorbed onto the beads, and upon UV irradiation, the diazirine generates carbenes that covalently and randomly link the molecule to the bead surface. nih.gov This creates a stable affinity matrix that can be used for proteome profiling to identify the protein targets of the immobilized molecule. nih.gov
In nanotechnology, surface functionalization is essential for ensuring the stability, biocompatibility, and functionality of nanoparticles. mdpi.com The high reactivity of carbenes generated from diazirines offers a powerful tool for covalently modifying the surfaces of various nanoparticles, such as gold, silica, or iron oxide nanoparticles. mdpi.comresearchgate.net This approach can be used to attach specific ligands, polymers (like PEG), or biomolecules to the nanoparticle surface, preventing aggregation and tailoring the nanoparticles for specific bio-applications like targeted drug delivery or diagnostic imaging. mdpi.com
Novel Applications in Functional Materials (e.g., Semiconductors, Solar Cells)
The reactivity of diazirines is being explored for the fabrication and modification of functional materials used in organic electronics. A significant challenge in creating multilayer devices like organic light-emitting diodes (OLEDs) is the erosion and mixing of layers when they are sequentially deposited from solution. ohiolink.eduosti.gov
To solve this, researchers have developed bis-diazirine-based crosslinkers. ohiolink.eduproquest.com When blended with a soluble organic semiconductor material and exposed to UV light, the bis-diazirine generates multiple carbenes that create a highly cross-linked, insoluble polymer network. ohiolink.eduosti.gov This process, which occurs at room temperature and releases only nitrogen gas, effectively solidifies the layer, preventing it from dissolving during the deposition of the next layer. ohiolink.eduosti.gov This technique not only prevents interlayer mixing but also significantly reduces the surface roughness of the material, leading to enhanced performance in OLEDs, including lower turn-on voltage and higher efficiency. osti.gov
Beyond OLEDs, carbene chemistry is being applied to modify the surfaces of traditional semiconductors and conductive electrodes. The covalent attachment of molecules to surfaces like silicon or indium tin oxide (ITO) can tune their electronic properties. acs.orgfraunhofer.de For instance, modifying an ITO electrode with an N-heterocyclic carbene precursor can reduce its work function, creating an electron-selective contact that improves the performance of organic photovoltaic (solar cell) devices. fraunhofer.deresearchgate.net The use of photopatternable diazirine crosslinkers opens the door to precisely modifying the electronic landscape of materials for advanced manufacturing applications. xlynxmaterials.com
| Material/Device | Application of Diazirine Chemistry | Resulting Improvement | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Use of bis-diazirine crosslinkers to insolubilize polymer layers during fabrication. | Prevents interlayer mixing, reduces surface roughness, enhances device efficiency and lowers turn-on voltage. | ohiolink.eduosti.govproquest.com |
| Semiconductor Surfaces (e.g., Silicon) | Covalent functionalization of Si-H bonds on the surface via carbene insertion. | Modulates electronic properties, allowing for customization in microelectronics. | acs.orguni-muenster.de |
| Organic Photovoltaics (Solar Cells) | Modification of conductive electrodes (e.g., ITO) with carbene precursors. | Tunes the electrode work function, leading to improved charge carrier selectivity and device performance. | fraunhofer.deresearchgate.net |
| Polymer Adhesion | Molecular crosslinkers capable of bonding low-surface-energy polymers like polyolefins. | Transforms hard-to-bond polymers for advanced manufacturing applications. | xlynxmaterials.com |
Advancements in Computational Modeling for Predictive Design
As the applications for diazirines become more complex, a deeper molecular-level understanding of their reactivity is required. Advancements in computational chemistry are providing powerful tools for the predictive design of new diazirine-based molecules.
Using methods such as Density Functional Theory (DFT), researchers can model the photochemical activation of diazirines and the subsequent reaction pathways. nih.govnih.gov These computational studies help to elucidate the complex mechanisms involved, such as the competition between direct carbene generation and the formation of a linear diazo intermediate, which can have different reactivity profiles. rsc.org For example, systematic evaluations have shown that alkyl diazirines can exhibit pH-dependent labeling preferences characteristic of a reactive diazo intermediate, while aryl-fluorodiazirines react primarily through a carbene intermediate. acs.org
This predictive power is crucial for rational probe design. By modeling how structural changes affect stability, activation wavelength, and the reactivity of the resulting carbene, scientists can design new diazirine probes with tailored properties. This approach was instrumental in the development of the PALBOX tag, which was designed to minimize the pH-dependent reactivity observed in other alkyl diazirines. Computational modeling accelerates the development of next-generation probes and materials by allowing for in silico screening and optimization before undertaking complex chemical syntheses.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Benzyl-3-chloro-3H-diazirine, and what are their limitations?
- Methodological Answer : The compound is synthesized via halogenation of diaziridine precursors. For example, 3-chlorophenyldiazirine analogs are prepared by reacting benzanudine hydrochloride with aqueous sodium hypochlorite, yielding ~60% of the target product alongside byproducts (e.g., 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene and oxadiazole derivatives) due to competing cyclization and dimerization reactions . Limitations include moderate yields, side-product formation, and sensitivity to reaction conditions (pH, temperature).
Q. How is the purity of this compound typically assessed?
- Methodological Answer : Purity is validated via a combination of:
- NMR spectroscopy : Confirms structural integrity by analyzing chemical shifts for the benzyl, chloro, and diazirine moieties.
- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.
- X-ray crystallography : Resolves crystal packing and bond angles using programs like SHELXL for small-molecule refinement .
Advanced Research Questions
Q. How can computational methods predict the photochemical reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) simulations model the compound’s excited-state behavior. For example:
- Calculate frontier molecular orbitals to identify reactive sites during UV irradiation.
- Simulate bond dissociation energies to predict the likelihood of carbene formation.
- Compare results with experimental UV-Vis spectra to validate computational models. Such approaches are critical for designing photoaffinity labeling studies .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Contradictory stability reports require:
- Systematic replication : Test degradation under controlled temperature, light, and humidity (e.g., -20°C vs. ambient conditions) .
- Cross-validation : Use HPLC-MS to quantify degradation products and correlate with stability timelines.
- Statistical modeling : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., batch-to-batch impurities) .
Q. How does the electronic environment of this compound influence its utility in crosslinking experiments?
- Methodological Answer : The chloro and diazirine groups create an electron-deficient core, enhancing carbene reactivity. To optimize crosslinking:
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) stabilize reactive intermediates.
- Quenching studies : Use trapping agents (e.g., alkenes) to quantify carbene lifetimes.
- Competitive labeling : Compare labeling efficiency with non-chlorinated analogs to isolate electronic effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the byproduct profiles of this compound synthesis?
- Methodological Answer : Divergent byproduct yields (e.g., oxadiazoles vs. diaza-butadienes) arise from reaction kinetics. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
